1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[222]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone is a unique organic compound characterized by its bicyclic structure and the presence of trifluoromethyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions forms the bicyclo[2.2.2]octa-2,5-diene skeleton. Subsequent functionalization steps introduce the trifluoromethyl and ketone groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Scale-up processes ensure the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for developing new bioactive molecules.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene: Shares the bicyclic structure but lacks the trifluoromethyl and ketone groups.
Bicyclo[2.2.2]octane: A saturated analog with different chemical properties.
2-Oxabicyclo[2.2.2]octane: Contains an oxygen atom in the ring, altering its reactivity and applications.
Uniqueness: 1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of the trifluoromethyl and ketone groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity, stability, and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.2]octa-2,5-dienyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2 |
InChI Key |
UOELCNUYPYTQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C=C2C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.